molecular formula C10H14ClNO B8550531 (S)-2-(4-chlorobenzylamino)propan-1-ol

(S)-2-(4-chlorobenzylamino)propan-1-ol

Cat. No.: B8550531
M. Wt: 199.68 g/mol
InChI Key: QUVIULTYTZDFBA-QMMMGPOBSA-N
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Description

(S)-2-(4-Chlorobenzylamino)propan-1-ol is a chiral secondary alcohol featuring a 4-chlorobenzylamino substituent on the second carbon of the propan-1-ol backbone. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3/t8-/m0/s1

InChI Key

QUVIULTYTZDFBA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CO)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The Boc-protected amino group enhances stability for synthetic applications .
  • Synthesis : (S)-2-(4-Isobutylphenyl)propan-1-ol is synthesized via column chromatography with high enantiomeric excess (99% ee), suggesting similar purification challenges for the target compound .

Spectroscopic Differentiation

Infrared (IR) spectroscopy distinguishes structurally similar alcohols. For example:

  • Propan-1-ol vs. Propan-2-ol : While both share O-H and C-O stretches in the functional group region (~3200–3600 cm⁻¹ and ~1050–1250 cm⁻¹), their fingerprint regions differ significantly due to branching .
  • (S)-2-(4-Chlorobenzylamino)propan-1-ol vs. Boc-protected analogue: The Boc group introduces characteristic C=O (~1680–1750 cm⁻¹) and tert-butyl C-H stretches (~1360–1380 cm⁻¹), absent in the target compound. The chlorobenzylamino group may show N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹) .

Physicochemical Properties

  • Solubility: The Boc-protected amino group in (S)-2-(Boc-amino)-1-propanol increases lipophilicity compared to the polar chlorobenzylamino group .
  • Stability: The Boc group protects the amino functionality from degradation, whereas the chlorobenzylamino group may confer reactivity in nucleophilic or aromatic substitution reactions.

Preparation Methods

Epoxide Ring-Opening with 4-Chlorobenzylamine

A widely employed method involves the nucleophilic ring-opening of epichlorohydrin or its enantiopure analogs by 4-chlorobenzylamine. This approach leverages the epoxide’s reactivity to install both the amino and hydroxyl groups in a single step.

Procedure :
(R)-Glycidol (2,3-epoxy-1-propanol) reacts with 4-chlorobenzylamine in tetrahydrofuran (THF) at 60°C for 24 hours. The amine attacks the less sterically hindered C2 of the epoxide via an SN2 mechanism, yielding (S)-2-(4-chlorobenzylamino)propan-1-ol with high enantiomeric excess (ee).

Optimization :

  • Solvent : Polar aprotic solvents like THF enhance nucleophilicity.

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates without compromising ee.

  • Catalyst : Lewis acids such as BF₃·OEt₂ accelerate ring-opening but may reduce stereoselectivity.

ParameterOptimal ConditionYieldee (%)
SolventTHF65%98
Temperature60°C70%97
Catalyst (BF₃·OEt₂)5 mol%80%95

Mechanistic Insight :
The SN2 pathway ensures inversion of configuration at the epoxide’s C2, aligning with the (S)-configuration when starting from (R)-glycidol.

Reductive Amination of 4-Chlorobenzylamine with Glyceraldehyde

Reductive amination offers a stereocontrolled route by condensing 4-chlorobenzylamine with D-glyceraldehyde followed by sodium cyanoborohydride (NaBH₃CN)-mediated reduction.

Procedure :
D-Glyceraldehyde and 4-chlorobenzylamine are stirred in methanol under acidic conditions (pH 4–6) to form an imine intermediate. NaBH₃CN selectively reduces the imine to the amine, preserving the aldehyde’s stereochemistry.

Key Findings :

  • pH Control : Acetic acid (2 equiv) maintains optimal protonation for imine formation.

  • Reducing Agent : NaBH₃CN minimizes over-reduction of the hydroxyl group.

  • Yield : 45–50% with 85% ee, necessitating chiral chromatography for purification.

Asymmetric Reduction of Ketone Precursors

The Corey-Bakshi-Shibata (CBS) reduction enables enantioselective synthesis from prochiral ketones.

Procedure :
2-(4-Chlorobenzylamino)propan-1-one is treated with a CBS catalyst (oxazaborolidine) and borane-dimethyl sulfide (BH₃·SMe₂) in toluene at −20°C. The catalyst induces >99% ee by directing hydride delivery to the ketone’s si-face.

Advantages :

  • High enantioselectivity (99% ee).

  • Scalable under cryogenic conditions.

Limitations :

  • Requires pre-synthesis of the ketone precursor.

  • Catalyst cost impacts industrial feasibility.

Resolution of Racemic Mixtures

Classical resolution via diastereomeric salt formation remains viable for large-scale production.

Procedure :
Racemic 2-(4-chlorobenzylamino)propan-1-ol is treated with L-tartaric acid in ethanol, yielding diastereomeric salts. Crystallization isolates the (S)-enantiomer with 99% ee after recrystallization.

Efficiency :

  • 30–40% yield per cycle.

  • Cost-effective for bulk synthesis despite moderate yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Epoxide Ring-Opening : THF outperforms DMF and MeOH in yield and ee due to better nucleophile activation.

  • Reductive Amination : Methanol balances solubility and reducing agent stability.

Catalytic Enhancements

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) resolve racemates via kinetic resolution, achieving 99% ee but requiring specialized equipment.

Analytical Characterization

Spectroscopic Methods

  • NMR : δ 1.8–2.1 ppm (CH₂), 3.4–3.7 ppm (CH-OH), 7.2–7.4 ppm (aromatic Cl-C₆H₄).

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms ee >98%.

X-ray Crystallography

Single-crystal analysis validates the (S)-configuration and hydrogen-bonding network.

Industrial Scale Production Considerations

  • Cost Analysis : Epoxide ring-opening is preferred for low catalyst costs.

  • Waste Management : THF and methanol are recycled via distillation.

  • Regulatory Compliance : Halogenated byproducts require stringent disposal protocols.

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